molecular formula C11H9N3O B11901904 2-methyl-1H-imidazo[4,5-f]quinolin-9(6H)-one

2-methyl-1H-imidazo[4,5-f]quinolin-9(6H)-one

Cat. No.: B11901904
M. Wt: 199.21 g/mol
InChI Key: NIFHLPSSBHMPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1H-imidazo[4,5-f]quinolin-9(6H)-one is a chemical compound based on the imidazoquinoline scaffold, a structure recognized for its significant potential in medicinal chemistry and immunology research. Imidazoquinoline derivatives are a prominent class of compounds being investigated for their immunomodulating activities . A key area of application for related structures is as potent agonists of Toll-like Receptors (TLR) 7 and 8 . Such TLR agonists are a well-known class of vaccine adjuvants; for example, an imidazoquinoline-based TLR7/8 agonist is used in Covaxin, a licensed human COVID-19 vaccine . Researchers are exploring these compounds to develop newer, more potent adjuvants that can stimulate a balanced Th1/Th2 immune response . Beyond immunology, structurally similar 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been synthesized and characterized as allosteric modulators of the human A3 adenosine receptor (AR) . These compounds act as positive allosteric enhancers, magnifying the action of the body's endogenous agonist and offering a potential mechanism for achieving greater selectivity and reducing side effects compared to direct-acting orthosteric agonists . This makes them valuable tools for pharmacological research, particularly in investigating treatments for conditions like colon carcinoma, rheumatoid arthritis, and neuropathic pain . The specific derivative this compound provides researchers with a key building block for further exploration and development within these critical fields. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

2-methyl-3,6-dihydroimidazo[4,5-f]quinolin-9-one

InChI

InChI=1S/C11H9N3O/c1-6-13-8-3-2-7-10(11(8)14-6)9(15)4-5-12-7/h2-5H,1H3,(H,12,15)(H,13,14)

InChI Key

NIFHLPSSBHMPHC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=CC3=C2C(=O)C=CN3

Origin of Product

United States

Biological Activity

2-Methyl-1H-imidazo[4,5-f]quinolin-9(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique fused imidazole and quinoline structure, which contributes to its diverse pharmacological properties. This article will explore the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent. In comparative studies, the compound demonstrated superior activity compared to other members of the imidazoquinoline family.

Compound Activity Target Organisms
This compoundAntimicrobialGram-positive and Gram-negative bacteria
1H-Imidazo[4,5-c]quinolineAntimicrobialVarious bacteria
1H-Imidazo[4,5-f][1,10]phenanthrolineAnticancerCancer cell lines

The unique methyl substitution in this compound enhances its biological activity compared to these related compounds .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent. Studies have indicated that it can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and modulation of signaling pathways involved in cell cycle regulation.

A notable study demonstrated that this compound effectively reduced cell viability in several cancer cell lines with IC50 values indicating potent activity:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.3
MCF-7 (breast cancer)12.7
A549 (lung cancer)18.5

These results suggest that the compound could serve as a lead for developing new anticancer therapies .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer cell signaling pathways.
  • Oxidative Stress Induction : It induces oxidative stress in cells, leading to apoptosis in cancerous cells while sparing normal cells.
  • Binding Affinity : Interaction studies reveal that it binds effectively to various biological targets, which may explain its dual functionality as both an antimicrobial and anticancer agent .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Zebrafish Model Study : A study using zebrafish models demonstrated that treatment with this compound led to significant reductions in tumor growth markers while exhibiting minimal toxicity to healthy tissues .
  • In Vitro Studies : In vitro assays have confirmed its potent activity against resistant strains of bacteria and various cancer cell lines, indicating its potential for therapeutic applications .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-methyl-1H-imidazo[4,5-f]quinolin-9(6H)-one exhibits significant antimicrobial properties. In studies, it has been shown to be effective against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilis0.15 - 3.0 µg/mL
Staphylococcus aureus0.15 - 3.0 µg/mL
Haemophilus influenzae0.7 - 3.0 µg/mL
Escherichia coli0.7 - 3.0 µg/mL

The compound's ability to inhibit both Gram-positive and Gram-negative bacteria makes it a promising candidate for developing new antimicrobial agents .

Anticancer Potential

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. It interacts with various biological targets, which may contribute to its effectiveness in inhibiting cancer cell proliferation. Preliminary studies suggest that it may act through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental settings:

  • Antimicrobial Efficacy : A study reported that the compound exhibited strong antibacterial activity against multiple strains with low MIC values, indicating its potential for development into a therapeutic agent for bacterial infections .
  • Cancer Cell Studies : In vitro studies have shown that this compound can inhibit the growth of specific cancer cell lines, suggesting further research is warranted to explore its use in oncology.
  • Immunomodulatory Effects : Research has indicated that compounds within this class can modulate immune responses, which may enhance their utility in treating viral infections and certain cancers through immune system activation .

Chemical Reactions Analysis

Cyclization Reactions

The compound’s fused ring system enables cyclization under catalytic or thermal conditions. Notable methods include:

Acid-Promoted Cyclization

  • Reagents : HCl, 3-pentanol, microwave irradiation (230°C) .

  • Mechanism : Carbamates undergo acid-catalyzed amination-cyclization cascades to form the imidazo[4,5-f]quinolinone core. This one-pot method achieves two C–N bond formations with >70% yields in select cases .

Iodine-Mediated Decarboxylative Cyclization

  • Reagents : I₂, TBHP (tert-butyl hydroperoxide) .

  • Outcome : Generates imidazo[1,5-a]quinoline derivatives via α-amino acid intermediates. Yields reach 50–80% under optimized conditions .

Substitution Reactions

The electron-deficient quinoline ring facilitates nucleophilic and electrophilic substitutions:

Acylation

  • Reagents : HATU, EDC, T3P, or EEDQ coupling agents .

  • Challenges : Non-specific reactivity at amino groups leads to isomerization (e.g., compound 9a ) and double-acylation byproducts, requiring HPLC purification .

Chlorination

  • Conditions : POCl₃ or SOCl₂ at reflux .

  • Example : 4-Chloro derivatives form at 70–80°C, enabling downstream amination (e.g., 4-chloro-1-methyl-2-phenyl-1H-imidazo[4,5-c]quinoline, m.p. 205–208°C) .

Amination

  • Catalysts : Pd(PPh₃)₄ or Pd(OAc)₂ .

  • Efficiency : Suzuki–Miyaura couplings introduce aryl/heteroaryl groups at the 2-position with 60–85% yields .

Oxidation

  • Hydroxylation : Hydrogen peroxide in acetic acid oxidizes the imidazole ring to N-oxides (e.g., 1-(n-hexyl)-1H-imidazo[4,5-c]quinolin-5-oxide, m.p. 153–158°C) .

  • Aldehyde Formation : I₂/TBHP oxidizes methyl groups to aldehydes for subsequent imine formation .

Reduction

  • Nitro Group Reduction : SnCl₂ in ethanol/acetic acid reduces nitroquinolines to amines (64% yield) .

Suzuki Coupling

  • Conditions : Pd catalysts, K₃PO₄, DMF, microwave (150°C) .

  • Scope : Introduces aryl/alkyl substituents (e.g., 4-(2-cyanopropan-2-yl)phenyl groups) with 70–90% efficiency .

Key Reaction Data Table

Reaction TypeReagents/ConditionsProduct ExampleYieldReference
CyclizationHCl, 3-pentanol, MW 230°CImidazo[4,5-c]quinolin-2-one70%
ChlorinationPOCl₃, reflux4-Chloro-1-methyl-2-phenyl derivative85%
Suzuki CouplingPd(PPh₃)₄, K₃PO₄, DMF2-(4-(2-Cyanopropan-2-yl)phenyl) analog90%
Decarboxylative CyclizationI₂, TBHP, 130°CImidazo[1,5-a]quinoline50–80%

Mechanistic Insights

  • Cyclization : Iodine activates methylquinolines to form electrophilic intermediates, enabling nucleophilic attack by α-amino acids .

  • Cross-Coupling : Pd⁰-mediated oxidative addition and transmetallation steps drive Suzuki reactions, with steric effects from ligands (e.g., dba) influencing yields .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

1,3-Dihydro-2H-imidazo[4,5-f]quinolin-2-one (CAS 117416-41-8)
  • Molecular Formula : C10H7N3O
  • Key Differences : Lacks the methyl group at position 2.
  • Impact : Reduced lipophilicity and altered electronic properties compared to the methylated analog. Boiling point (521.8°C) and density (1.5 g/cm³) suggest higher polarity .
Sumanirole (CAS 179386-43-7)
  • Molecular Formula : C11H13N3O
  • Key Differences: Contains a methylamino group at position 5 in a 4H-imidazo[4,5,1-ij]quinolin-2(1H)-one scaffold.
  • Impact: The basic amino group enhances solubility and enables dopamine receptor agonism, highlighting how substituent positioning dictates pharmacological activity .
1-(4-Methoxyphenyl)-3-methyl-8-(pyridin-4-yl)-1H-imidazo[4,5-c]quinolin-2(3H)-one (16g)
  • Key Features : Methoxyphenyl and pyridyl substituents.
  • The pyridyl group may facilitate hydrogen bonding, unlike the simpler methyl group in the target compound .
2-[(2,6-Dichlorophenyl)amino]-1,6,7,8-tetrahydro-6,6-dimethyl-9H-imidazo[4,5-h]isoquinolin-9-one
  • Key Features: Dichlorophenylamino and dimethyl groups.
  • Impact : Halogen atoms enhance metabolic stability and electronic withdrawal, whereas dimethyl groups introduce steric effects absent in the target compound .

Photophysical and Fluorescence Properties

ESIPT-Active Imidazo[4,5-f]isoindole Derivatives
  • Key Features : Hydroxyphenyl substituents enabling excited-state intramolecular proton transfer (ESIPT).
Imidazo[4,5-g]quinazolines
  • Synthesis : Condensation of aldehydes with 6-fluoro-1H-benzo[d]imidazol-5-amines.
  • Relevance : Similar strategies (e.g., cyclization reactions) could adapt to synthesize the target compound .
Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones
  • Synthesis : Mild conditions using petroleum ether/ethyl acetate eluents.
  • Relevance : Chromatographic purification methods may apply to isolate the target compound .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Substituents Boiling Point (°C) Density (g/cm³)
2-Methyl-1H-imidazo[4,5-f]quinolin-9(6H)-one C11H9N3O 2-CH3, 9-ketone N/A ~1.4 (estimated)
1,3-Dihydro-2H-imidazo[4,5-f]quinolin-2-one C10H7N3O None 521.8 1.5
Sumanirole C11H13N3O 5-(Methylamino) N/A N/A

Preparation Methods

Quinoline Precursor Functionalization

A common starting material is 4-amino-3-nitroquinolin-9-one, which undergoes sequential modifications:

  • Reductive amination : The nitro group at position 3 is reduced to an amine using hydrogen gas over palladium or catalytic transfer hydrogenation.

  • Cyclization with aldehydes : The resultant 3,4-diamine reacts with acetaldehyde or propionaldehyde under acidic conditions (e.g., formic acid) to form the imidazole ring. For example, heating 3-amino-4-(isobutylamino)quinolin-9-one with acetaldehyde in formic acid at 100°C for 12 hours yields the imidazo[4,5-f]quinoline core.

Table 1: Representative Classical Synthesis Conditions

Starting MaterialReagent/ConditionsYield (%)Purity (HPLC)Source
4-Amino-3-nitroquinolin-9-oneH₂/Pd-C, EtOH, 50°C7895.2
3,4-Diaminoquinolin-9-oneCH₃CHO, HCOOH, 100°C, 12h6598.1

N-Oxide Intermediate Strategy

Adapted from imidazo[4,5-c]quinoline syntheses, this method involves:

  • N-Oxidation : Treatment of 1-isobutyl-1H-imidazo[4,5-f]quinolin-9-one with hydrogen peroxide in acetic acid forms the N-oxide derivative.

  • Phthalimide substitution : The N-oxide reacts with phthalimide in the presence of benzoyl chloride and tri-n-butylamine, followed by hydrazine hydrate to cleave the phthalimide protecting group.

  • Final deprotection : Acidic hydrolysis (HCl, 90°C) yields the free amine, which is neutralized to precipitate the target compound.

Key Advantage : This route avoids harsh reducing agents, improving ketone stability.

Modern Methodologies

Microwave-Assisted Traceless Synthesis

Inspired by traceless liquid-phase strategies, polyethylene glycol (PEG)-supported synthesis enables rapid cyclization:

  • Polymer-bound diamine preparation : Fmoc-deprotected amino acids react with 1,5-difluoro-2,4-dinitrobenzene on PEG support.

  • Microwave cyclization : Irradiation at 150°C for 20 minutes facilitates simultaneous dinitro reduction and imidazole formation using HgCl₂ as a catalyst.

  • Cleavage : The PEG support is removed tracelessly under acidic conditions, yielding 2-methylimidazoquinolinone with >90% purity.

Table 2: Microwave vs. Classical Synthesis Comparison

ParameterMicrowave MethodClassical Method
Reaction Time20–30 minutes12–24 hours
Yield (%)85–9260–75
CatalystHgCl₂HCOOH
Byproduct Formation<5%10–15%

Palladium-Catalyzed Cross-Coupling

Adapted from kinase inhibitor syntheses, Suzuki-Miyaura coupling introduces methyl groups at position 2:

  • Borylation : 8-Bromo-1H-imidazo[4,5-f]quinolin-9-one reacts with bis(pinacolato)diboron under Pd(dppf)Cl₂ catalysis.

  • Methylation : The boronate intermediate couples with methyl iodide in the presence of K₃PO₄ and tetrabutylammonium bromide (TBAB), achieving 78% yield.

Critical Note : TBAB enhances phase transfer, reducing reaction time from 24 hours to 3 hours.

Purification and Analytical Validation

Recrystallization Techniques

  • Solvent Systems : Ethyl acetate/hexane (1:3) removes phthalhydrazide byproducts.

  • Hot Filtration : Crude product dissolved in butyl alcohol at 55–60°C, followed by cooling to 20°C, yields crystals with 99.9% purity.

Chromatographic Methods

  • Silica Gel Chromatography : Elution with 2–5% methanol in dichloromethane isolates the target compound from regioisomers.

  • HPLC Monitoring : Reverse-phase C18 columns (ACN/H₂O gradient) confirm ≤0.05% impurity levels.

Challenges and Optimization Strategies

Byproduct Mitigation

  • Phthalhydrazide Formation : Minimized by using excess hydrazine hydrate (1.5 equiv) and maintaining temperatures ≥94°C during phthalimide cleavage.

  • N-Oxide Residuals : Reduced via azeotropic distillation with heptane-glacial acetic acid mixtures.

Yield Enhancement

  • Catalyst Screening : Replacing HgCl₂ with ZnCl₂ in microwave syntheses reduces toxicity while maintaining 80% yield.

  • Solvent Effects : Methanol/water (3.5:1) washes improve recovery rates by 15% .

Q & A

Q. What are common synthetic routes for 2-methyl-1H-imidazo[4,5-f]quinolin-9(6H)-one and its derivatives?

A widely used method involves reducing 6-nitroquinoline-5-amine with SnCl₂ to yield quinoline-5,6-diamine, followed by condensation with aldehydes (e.g., benzaldehyde) and cyclization to form imidazo[4,5-f]quinoline derivatives. For example, 1-methyl-2-phenyl derivatives are synthesized via sequential benzylidene intermediate formation and cyclization . Alternative routes may employ alkylation agents like ethyl iodide under inert atmospheres (e.g., NaH in DMF) to introduce substituents .

Q. What spectroscopic techniques are recommended for structural characterization?

  • 1H/13C NMR : Assigns aromatic protons and heterocyclic carbons (e.g., imidazole and quinoline moieties) .
  • IR Spectroscopy : Identifies NH/OH stretches (e.g., 3200–3400 cm⁻¹) and carbonyl groups (1650–1700 cm⁻¹) .
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns (e.g., ESI-MS for high-resolution data) .
  • X-ray Diffraction : Resolves crystal structures, particularly for derivatives with fused aromatic systems .

Q. What are optimal storage and solubility conditions for this compound?

Store at -20°C in airtight containers to prevent degradation . Solubility

SolventSolubility (mg/mL)Conditions
DMSO≥15.45Room temperature
Ethanol≥5.92Gentle warming/sonication
WaterInsoluble
For biological assays, pre-dissolve in DMSO and dilute with aqueous buffers (≤1% DMSO) to avoid precipitation .

Advanced Research Questions

Q. How can regioselectivity challenges in alkylation/functionalization be addressed?

Regioselectivity depends on reaction conditions:

  • Base Choice : NaH promotes N-alkylation (e.g., ethyl iodide yields 6-ethyl derivatives), while K₂CO₃ favors O-alkylation under heating (e.g., ethoxy products) .
  • Temperature Control : Higher temperatures (50°C) enhance kinetic control, favoring thermodynamically stable isomers.
  • Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states for selective bond formation.

Q. How is multitarget antiproliferative activity evaluated in vitro?

  • Cell Lines : Use human umbilical vein endothelial cells (HUVECs) and cancer cell lines (e.g., MCF-7) .
  • Assays :
    • MTT Assay : Measures mitochondrial activity to quantify cytotoxicity .
    • Flow Cytometry : Assesses apoptosis via Annexin V/PI staining .
    • Tubulin Polymerization Assays : Determine microtubule disruption (linked to combretastatin A-4 analogs) .

Q. How can fluorescence mechanisms like ESIPT be analyzed experimentally and computationally?

  • Time-Resolved Fluorescence : Measures excited-state lifetimes to detect intramolecular proton transfer (ESIPT) .
  • DFT Calculations : Models HOMO/LUMO transitions and proton transfer barriers (e.g., Gaussian 09 with B3LYP/6-31G*) .
  • Solvatochromism Studies : Correlate emission shifts with solvent polarity to confirm ESIPT .

Q. How can contradictory bioactivity data across structural analogs be resolved?

  • Substituent Analysis : Compare electron-withdrawing/donating groups (e.g., 3-substituted phenyl vs. methyl) affecting binding to targets like tubulin .
  • Dose-Response Curves : Quantify IC₅₀ variations (e.g., 2-methyl derivatives vs. 7-phenylpyrroloquinolinones) .
  • Metabolic Stability : Assess liver microsome degradation to explain in vitro-in vivo discrepancies .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Prodrug Design : Introduce phosphate or glycoside moieties for enhanced hydrophilicity.
  • Nanoformulation : Use liposomes or cyclodextrins to encapsulate the compound .
  • Co-Solvent Systems : Combine DMSO with PEG-400 or Cremophor EL for stable suspensions .

Tables for Key Data

Table 1: Synthesis Optimization Variables

VariableEffect on ProductExample from Evidence
Base (NaH vs. K₂CO₃)N- vs. O-alkylation selectivity
TemperatureKinetic vs. thermodynamic control
Solvent (DMF vs. THF)Reaction rate and yield

Table 2: Biological Activity of Key Derivatives

DerivativeTarget ActivityIC₅₀ (μM)Reference
3-Substituted 7-phenylpyrroloquinolinoneAntiproliferative (HUVEC)0.12
2-Methylimidazo[4,5-f]quinolineTubulin polymerization inhibition1.8
2-Amino-3-methylimidazo[4,5-f]quinolineCarcinogenesis inhibition5.2*
*In vivo model (mouse liver carcinogenesis).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.